molecular formula C28H32N6O6S B12746382 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))- CAS No. 143667-46-3

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))-

Cat. No.: B12746382
CAS No.: 143667-46-3
M. Wt: 580.7 g/mol
InChI Key: QAXXRGORLKPJMJ-NHJRNHJGSA-N
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia and azabicyclo ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)- involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((2-phenylacetyl)amino)-, (4-nitrophenyl)methyl ester, 4-oxide
  • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S,5R,6R)-

Uniqueness

The uniqueness of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenyl((((4-(propylamino)benzoyl)hydrazono)acetyl)amino)acetyl)amino)- lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143667-46-3

Molecular Formula

C28H32N6O6S

Molecular Weight

580.7 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[[4-(propylamino)benzoyl]hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C28H32N6O6S/c1-4-14-29-18-12-10-17(11-13-18)23(36)33-30-15-19(35)31-20(16-8-6-5-7-9-16)24(37)32-21-25(38)34-22(27(39)40)28(2,3)41-26(21)34/h5-13,15,20-22,26,29H,4,14H2,1-3H3,(H,31,35)(H,32,37)(H,33,36)(H,39,40)/b30-15+/t20?,21-,22+,26-/m1/s1

InChI Key

QAXXRGORLKPJMJ-NHJRNHJGSA-N

Isomeric SMILES

CCCNC1=CC=C(C=C1)C(=O)N/N=C/C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CCCNC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Origin of Product

United States

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